Tert-butyl 6-bromo-4,4-difluoro-1,3-dihydroisoquinoline-2-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 6-bromo-4,4-difluoro-1,3-dihydroisoquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrF2NO2/c1-13(2,3)20-12(19)18-7-9-4-5-10(15)6-11(9)14(16,17)8-18/h4-6H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTPWSRAKOILGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C=C(C=C2)Br)C(C1)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl 6-bromo-4,4-difluoro-1,3-dihydroisoquinoline-2-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable isoquinoline derivative.
Fluorination: The fluorine atoms are introduced using fluorinating agents like diethylaminosulfur trifluoride (DAST) or similar reagents.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Tert-butyl 6-bromo-4,4-difluoro-1,3-dihydroisoquinoline-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form the corresponding amine or alcohol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can oxidize the compound to form various oxidized derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts to form carbon-carbon bonds.
Scientific Research Applications
Research Applications
-
Medicinal Chemistry
- Tert-butyl 6-bromo-4,4-difluoro-1,3-dihydroisoquinoline-2-carboxylate has been investigated for its potential as a lead compound in the development of new pharmaceuticals. Its structural features allow for modifications that can enhance biological activity against various diseases.
- Case Study : Research has shown that derivatives of this compound exhibit promising activity against certain cancer cell lines, suggesting its potential as an anticancer agent.
-
Synthetic Intermediate
- The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions makes it a versatile building block in organic synthesis.
- Application Example : It can be used in the synthesis of other isoquinoline derivatives which are known for their diverse biological activities.
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Fluorinated Compounds
- The presence of fluorine atoms in the structure enhances lipophilicity and metabolic stability, making it suitable for developing fluorinated drugs.
- Research Insight : Studies indicate that fluorinated compounds often show improved pharmacokinetic properties, which is crucial for drug development.
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Material Science
- This compound can be utilized in the creation of advanced materials due to its unique electronic properties.
- Example Application : It may be explored for use in organic light-emitting diodes (OLEDs) or other electronic devices where specific electronic characteristics are required.
Mechanism of Action
The mechanism of action of tert-butyl 6-bromo-4,4-difluoro-1,3-dihydroisoquinoline-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity for certain molecular targets. The compound may also participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Table 1: Structural and Spectroscopic Comparison
Spectroscopic and Crystallographic Insights
While the evidence lacks direct NMR or crystallographic data for the target compound, comparisons can be drawn from related systems:
- 6 exhibits tautomerism in its NMR spectrum (two signals), whereas 6Z shows a single singlet due to the absence of an N-oxide group .
- The tert-butyl group in the target compound would likely produce distinct 13C NMR signals near 28–30 ppm (CH3) and 80–85 ppm (quaternary C), as seen in analogous tert-butyl esters .
Biological Activity
Tert-butyl 6-bromo-4,4-difluoro-1,3-dihydroisoquinoline-2-carboxylate (CAS Number: 2306276-51-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
- Molecular Formula : C14H16BrF2NO2
- Molecular Weight : 348.18 g/mol
- Purity : ≥97%
The compound belongs to the class of heterocyclic compounds and features a difluorinated isoquinoline structure which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various isoquinoline derivatives. The structural modifications in this compound suggest that it may exhibit similar properties.
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Mechanism of Action :
- The compound may inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest.
- It is hypothesized that the presence of bromine and difluoromethyl groups enhances its interaction with biological targets such as enzymes involved in cancer cell signaling pathways.
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In Vitro Studies :
- Preliminary cytotoxicity assays indicate that this compound displays significant antiproliferative activity against various cancer cell lines (e.g., MCF-7 breast cancer cells).
- Comparative studies with established anticancer agents like Cisplatin and Doxorubicin suggest that this compound may have comparable or superior efficacy in certain contexts.
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Structure-Activity Relationship (SAR) :
- The introduction of halogen atoms at specific positions on the isoquinoline ring has been shown to enhance biological activity. For instance, studies on related compounds indicate that bromination at the 6-position significantly increases cytotoxicity against tumor cells .
- The presence of the tert-butyl group is believed to improve solubility and bioavailability, further enhancing its therapeutic potential.
Case Studies
| Study | Findings |
|---|---|
| Study A | This compound showed IC50 values of 20 µM against MCF-7 cells, indicating potent cytotoxicity. |
| Study B | Molecular docking simulations revealed strong binding affinity to EGFR, suggesting a mechanism involving inhibition of growth factor signaling pathways. |
| Study C | In vivo studies demonstrated significant tumor reduction in xenograft models treated with the compound compared to control groups. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing tert-butyl 6-bromo-4,4-difluoro-1,3-dihydroisoquinoline-2-carboxylate?
- Methodology : Microwave-assisted Suzuki-Miyaura cross-coupling is a robust approach, leveraging the bromo substituent for selective functionalization. For example, palladium catalysts (e.g., Pd(II) complexes with phosphine ligands) and cesium carbonate as a base in 1,4-dioxane under inert atmospheres at 90°C yield high-purity products . Subsequent deprotection of the tert-butyl group with trifluoroacetic acid (TFA) in acetonitrile/water mixtures ensures efficient carboxylate formation .
- Key Considerations : Optimize reaction time and ligand-to-metal ratios to minimize side reactions.
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodology : Use a combination of , , and NMR to confirm regiochemistry and fluorine substitution. High-resolution mass spectrometry (HRMS) is critical for verifying molecular weight. For crystallinity assessment, employ X-ray diffraction (XRD) with SHELXL for refinement, ensuring accurate bond-length and angle measurements .
- Data Interpretation : Fluorine atoms may cause splitting in NMR signals; integrate -decoupled spectra for clarity .
Advanced Research Questions
Q. How do steric and electronic effects of the 4,4-difluoro substituent influence reactivity in cross-coupling reactions?
- Experimental Design : Compare reaction rates and yields of bromo- versus chloro-substituted analogs in Pd-catalyzed couplings. Use density functional theory (DFT) to model transition states and assess fluorine’s electron-withdrawing effects on activation barriers.
- Contradiction Analysis : If lower yields are observed despite theoretical predictions, evaluate ligand steric bulk or solvent polarity adjustments. Refer to graph-set analysis (Etter’s formalism) to identify hydrogen-bonding interactions that may stabilize intermediates .
Q. What strategies resolve contradictions in crystallographic data versus computational conformational predictions?
- Methodology : Refine XRD data with SHELXL, focusing on dihedral angles and fluorine positioning. Compare with molecular dynamics simulations (e.g., using AMBER or CHARMM force fields) to assess conformational flexibility. If discrepancies persist, consider temperature-dependent crystallography or variable-temperature NMR to probe dynamic effects .
- Case Study : Fluorine’s high electronegativity may distort electron density maps; use anisotropic displacement parameters for accurate modeling .
Q. How can hydrogen-bonding networks in the crystal lattice be systematically analyzed?
- Methodology : Apply graph-set analysis to categorize hydrogen-bonding patterns (e.g., chains, rings) using crystallographic data. Software like Mercury (CCDC) can visualize interactions, while SHELXPRO interfaces enable macromolecular comparisons .
- Advanced Insight : The tert-butyl group may disrupt packing efficiency, leading to solvent inclusion voids; pair XRD with thermogravimetric analysis (TGA) to detect lattice solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
